molecular formula C33H28Cl2N6O5 B563085 2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide CAS No. 90268-23-8

2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide

Cat. No.: B563085
CAS No.: 90268-23-8
M. Wt: 659.524
InChI Key: DHHOHVWWZLHYBC-UHFFFAOYSA-N
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Description

Pigment Yellow 126 is an organic synthetic pigment known for its vibrant yellow color. It is widely used in various applications, including inks, paints, and coatings. The chemical structure of Pigment Yellow 126 is similar to that of Pigment Yellow 12, but it has a slightly redder hue and higher color strength .

Preparation Methods

The preparation of Pigment Yellow 126 involves multiple synthetic routes, including coupling reactions and electrophilic substitution reactions. The raw materials and reaction conditions can vary depending on the specific synthesis route. Industrial production methods often involve the use of silica gel and rosin to enhance the pigment’s properties .

Chemical Reactions Analysis

Pigment Yellow 126 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ethylenediaminetetraacetic acid, and glacial acetic acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pigment Yellow 126 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pigment Yellow 126 involves its interaction with light and other chemical compounds. The pigment absorbs specific wavelengths of light, resulting in its characteristic yellow color. The molecular targets and pathways involved in its action include the chromophore groups within its chemical structure, which are responsible for its color properties .

Comparison with Similar Compounds

Pigment Yellow 126 is often compared with other similar compounds, such as Pigment Yellow 12 and Pigment Yellow 14. While all these pigments share similar chemical structures, Pigment Yellow 126 is unique due to its slightly redder hue and higher color strength. Other similar compounds include:

Pigment Yellow 126 stands out due to its enhanced color properties and stability, making it a preferred choice in many applications .

Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28Cl2N6O5/c1-19(42)30(32(44)36-23-7-5-4-6-8-23)40-38-28-15-9-21(17-26(28)34)22-10-16-29(27(35)18-22)39-41-31(20(2)43)33(45)37-24-11-13-25(46-3)14-12-24/h4-18,30-31H,1-3H3,(H,36,44)(H,37,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHOHVWWZLHYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28Cl2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90268-23-8
Record name C.I. Pigment Yellow 126
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-, N,N'-bis(p-anisyl and Ph) derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.082.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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